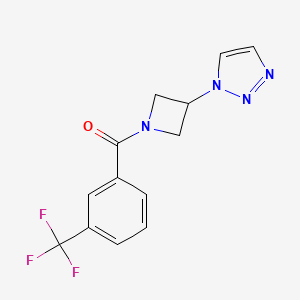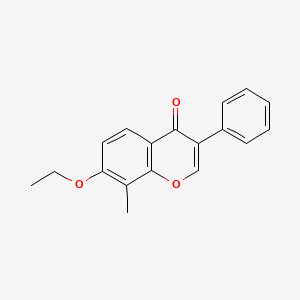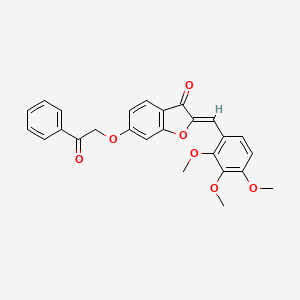![molecular formula C22H18ClN3OS B2492497 2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034518-48-2](/img/structure/B2492497.png)
2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives generally involves multicomponent reactions, offering a green approach by minimizing steps and utilizing eco-friendly catalysts. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide has been reported as an efficient method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the step economy and reduced environmental impact of such syntheses (Shi et al., 2018).
Molecular Structure Analysis
The crystal structure and molecular geometry of pyrrolopyrimidine derivatives have been extensively studied. Single-crystal X-ray diffraction techniques reveal that these compounds often exhibit planar configurations, contributing to their stability and reactivity. For example, the study of a related thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride compound showed it to form intramolecular hydrogen bonds, demonstrating the importance of molecular geometry in dictating the chemical properties and potential intermolecular interactions of these molecules (Liu et al., 2006).
Chemical Reactions and Properties
Pyrrolopyrimidines undergo various chemical reactions, including cyclocondensation and alkylation, to yield diverse derivatives with different substituents, which can significantly alter their chemical properties. A study reported the facile synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazones as CDK4 inhibitors, highlighting the versatility of pyrrolopyrimidines in chemical modifications and the synthesis of biologically active molecules (Horiuchi et al., 2009).
Physical Properties Analysis
The physical properties of pyrrolopyrimidines, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the compound's molecular geometry and the nature of substituents attached to the pyrrolopyrimidine core. Detailed physical characterization provides insights into the stability and reactivity of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of pyrrolo[3,2-d]pyrimidin-4(5H)-ones, including their reactivity towards different reagents and conditions, play a significant role in their potential as pharmaceutical agents. Their capability to undergo diverse chemical reactions makes them suitable candidates for the development of various therapeutic agents. For instance, modifications at specific positions of the pyrrolopyrimidine ring can lead to compounds with significant antimicrobial activity, as shown in a study where linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one were synthesized and evaluated for their antimicrobial properties (Reddy et al., 2010).
将来の方向性
作用機序
Target of Action
Similar thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) .
Mode of Action
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones, in general, exhibit antimycobacterial activity . This suggests that they may interact with key enzymes or proteins in the Mycobacterium tuberculosis to inhibit its growth or survival.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth . Compounds with similar structures have been found to exhibit very good antimycobacterial activity, with MIC (Minimum Inhibitory Concentration) in the range of 6–8 μM .
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-16-8-6-14(7-9-16)13-28-22-25-19-18(15-4-2-1-3-5-15)12-24-20(19)21(27)26(22)17-10-11-17/h1-9,12,17,24H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONRLUYPIDJQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2492416.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)
